molecular formula C7H4F2O2 B144837 2,4-Difluoro-6-hydroxybenzaldehyde CAS No. 136516-64-8

2,4-Difluoro-6-hydroxybenzaldehyde

Cat. No.: B144837
CAS No.: 136516-64-8
M. Wt: 158.1 g/mol
InChI Key: MIHBQNSVCKHGOA-UHFFFAOYSA-N
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Description

2,4-Difluoro-6-hydroxybenzaldehyde is an organic compound with the molecular formula C7H4F2O2. It is characterized by the presence of two fluorine atoms and a hydroxyl group attached to a benzaldehyde core.

Mechanism of Action

Target of Action

The primary targets of 2,4-Difluoro-6-hydroxybenzaldehyde are the cellular antioxidation systems of fungi . These systems are crucial for maintaining the redox balance within the cell and protecting it from oxidative stress .

Mode of Action

This compound is a redox-active compound that disrupts the cellular antioxidation systems of fungi . It destabilizes the cellular redox homeostasis, leading to an imbalance that inhibits microbial growth .

Biochemical Pathways

The compound affects the oxidative stress-response pathway. It disrupts the function of key enzymes in this pathway, such as superoxide dismutases and glutathione reductase . This disruption leads to an accumulation of reactive oxygen species within the cell, causing oxidative damage and inhibiting fungal growth .

Pharmacokinetics

Its molecular weight (158102 Da ) and LogP value (2.45 ) suggest that it may have good bioavailability.

Result of Action

The result of the action of this compound is the effective inhibition of fungal growth . By disrupting the cellular antioxidation systems, it causes oxidative damage within the fungal cell, which inhibits growth and can lead to cell death .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it should be stored in closed vessels, refrigerated , indicating that temperature and exposure to air can affect its stability. Furthermore, its efficacy may be influenced by the presence of other compounds, as it has been shown to act synergistically with certain phenylpyrroles to enhance antifungal efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-6-hydroxybenzaldehyde typically involves the fluorination of 2,6-dihydroxybenzaldehyde. One common method includes the use of tetrafluoroboric acid as a catalyst to facilitate the diazoalkylation reaction, followed by a hydrogen fluoride de-nitration reaction to yield the desired product .

Industrial Production Methods: Industrial production of this compound often employs large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process involves the use of high-purity reagents and solvents, along with advanced purification techniques to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions: 2,4-Difluoro-6-hydroxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,4-Difluoro-6-hydroxybenzaldehyde has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2,4-Difluorobenzaldehyde
  • 2,6-Difluoro-4-hydroxybenzaldehyde
  • 2,4-Difluoro-3-(trifluoromethyl)benzaldehyde

Comparison: 2,4-Difluoro-6-hydroxybenzaldehyde is unique due to the presence of both fluorine atoms and a hydroxyl group on the benzaldehyde ring. This combination imparts distinct chemical reactivity and biological activity compared to its analogs. For example, the hydroxyl group enhances its solubility in water and its ability to form hydrogen bonds, which can be crucial for its biological interactions .

Properties

IUPAC Name

2,4-difluoro-6-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2O2/c8-4-1-6(9)5(3-10)7(11)2-4/h1-3,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIHBQNSVCKHGOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)C=O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70626372
Record name 2,4-Difluoro-6-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70626372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136516-64-8
Record name 2,4-Difluoro-6-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70626372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Difluoro-6-hydroxybenzaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of commercially available 3,5-difluorophenol (3.000 g; 23.10 mmol), anh. magnesium chloride MgCl2 (6.587 g; 69.20 mmol), and NEt3 (8.04 ml; 57.70 mmol) in anh. MeCN (100 ml) was stirred at rt, under nitrogen, for 20 min. Paraformaldehyde (3.459 g; 115.00 mmol) was then added, and the resulting mixture was heated to 80° C., under nitrogen, for 1.5 h. After cooling to rt, aq. 1N HCl (80 ml) was added, and the aq. layer was extracted with AcOEt. The mixed organic layers were dried over anh. MgSO4, filtered, and concentrated to dryness under reduced pressure affording 2,4-difluoro-6-hydroxybenzaldehyde as a yellow oil. LC-MS (conditions A): tR=0.67 min.; no ionisation.
Quantity
3 g
Type
reactant
Reaction Step One
[Compound]
Name
magnesium chloride MgCl2
Quantity
6.587 g
Type
reactant
Reaction Step One
Name
Quantity
8.04 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3.459 g
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 2,4-difluoro-6-methoxybenzaldehyde (Description 69, 11.2 g; 77.8 mmol) in anhydrous dichloromethane (500 ml) cooled at −78° C. was added boron tribromide (9.47 ml; 85.58 mmol) dropwise over 10 minutes. After complete addition the mixture was allowed to warm to room temperature and stirred overnight. The mixture was poured onto ice/water (1 litre) and extracted with DCM (3×400 ml). The combined organic layers were washed with water (1 litre), saturated NaCl (500 ml), dried over Na2SO4, filtered and evaporated. The residue was purified by column chromatography on silica elution with 10% diethyl ether/isohexanes to give the title compound (9.2 g, 75%) as an orange oil.
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
9.47 mL
Type
reactant
Reaction Step Two
Yield
75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 2,4-Difluoro-6-hydroxybenzaldehyde in the synthesis of the conjugated porous polymers (CPPs) described in the research?

A1: this compound is a key reactant used to introduce phenantroimidazole units into the CPP structure. The researchers first synthesized diketone-functionalized CPPs. Then, they reacted these polymers with this compound, resulting in the formation of phenantroimidazole derivatives within the polymer framework []. This modification is crucial as it contributes to the final photocatalytic properties of the CPPs.

Q2: Does the structure of the CPPs synthesized with this compound impact their photocatalytic activity?

A2: While the research doesn't explicitly investigate the structure-activity relationship with varying this compound derivatives, it highlights that the incorporation of phenantroimidazole units, derived from this compound, results in CPPs that are efficient, recyclable, heterogeneous photo-organocatalysts for oxidative C-H functionalization under visible light irradiation []. This suggests that the presence and specific arrangement of these units within the porous polymer network contribute significantly to their photocatalytic performance.

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